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For Researchers, Scientists, and Drug Development Professionals

Foreword

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile
biological activities and presence in numerous therapeutic agents.[1][2][3] Among the diverse
array of indazole derivatives, nitroindazoles represent a particularly compelling class of
compounds, with the nitro group serving as a critical pharmacophore or a versatile synthetic
handle for further molecular elaboration. This guide provides a comprehensive technical
overview of a specific, yet underexplored, member of this family: 6-ethoxy-5-nitro-1H-
indazole.

With the molecular formula C9HIN303, this compound merges the established biological
significance of the 5-nitroindazole core with the modulatory influence of a 6-ethoxy substituent.
[4] While detailed public-domain literature on this exact molecule is sparse, this guide,
grounded in established chemical principles and data from closely related analogues, aims to
provide a robust framework for its synthesis, characterization, and potential applications. By
synthesizing information from analogous compounds and established synthetic methodologies,
we present a predictive yet scientifically rigorous exploration of 6-ethoxy-5-nitro-1H-indazole
for the discerning researcher.

Molecular Identity and Physicochemical Properties
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6-ethoxy-5-nitro-1H-indazole is a substituted aromatic heterocyclic compound. The core
structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. The
key substituents that define its chemical character are a nitro group (-NO2) at the 5-position
and an ethoxy group (-OCH2CH3) at the 6-position of the indazole ring.

Key Ildentifiers
Property Value
IUPAC Name 6-ethoxy-5-nitro-1H-indazole
Molecular Formula C9HIN303
Molecular Weight 207.19 g/mol [4]
CAS Number 1499162-58-1[4][5][6]

Predicted Physicochemical Properties

While experimental data for 6-ethoxy-5-nitro-1H-indazole is not readily available in public
literature, we can predict its properties based on related structures such as 5-nitroindazole and
6-nitroindazole.
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Property Predicted L. Rationale/Comparison
Value/Characteristic
Nitroaromatic compounds are
) typically colored. 5-
Appearance Pale yellow to yellow solid o )
nitroindazole is reported as
pale yellow needles.[7]
6-Nitroindazole has a melting
point of 180-182 °C, and 5-
Melting Point 180210 °C nitroindazole melts at 208-209
°C.[8] The ethoxy group may
slightly alter the crystal lattice
energy.
The polar nitro group and the
Soluble in polar organic hydrogen-bonding capability of
solvents (DMSO, DMF, the indazole N-H suggest
Solubility Acetone, Methanol). Sparingly solubility in polar organic
soluble in non-polar solvents. solvents. This is a common
Insoluble in water. characteristic for
nitroindazoles.[9]
As with many research
chemicals, high purity is
Purity Commercially available up to achievable through standard

95%[4]

purification techniques like
recrystallization or

chromatography.

Synthesis of 6-ethoxy-5-nitro-1H-indazole: A
Proposed Methodology

A definitive, published synthesis protocol for 6-ethoxy-5-nitro-1H-indazole is not readily

available. However, based on established methods for the synthesis of substituted

nitroindazoles, a robust and logical synthetic route can be proposed. The most common and

effective methods for constructing the indazole ring involve the diazotization of ortho-

alkylanilines.[7]
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The proposed synthesis of 6-ethoxy-5-nitro-1H-indazole starts from the commercially
available 4-ethoxy-3-methylaniline. The synthesis would proceed through nitration followed by
diazotization and intramolecular cyclization.

Proposed Synthetic Workflow

1. NaNO2, Acetic Acid
2. Heat

HNO3 / H2S04

Diazotization &

Gl-ethoxy-3-methylanilineij-ethoxy—5-nitr0-2-methylanilin9—cw>6-ethoxy-5-nitr0-1H-indazola

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-ethoxy-5-nitro-1H-indazole.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-ethoxy-5-nitro-2-methylaniline

o Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5
°C, slowly add 4-ethoxy-3-methylaniline to a pre-cooled mixture of concentrated sulfuric acid.

 Nitration: While maintaining the low temperature, add a nitrating mixture (a solution of nitric
acid in sulfuric acid) dropwise to the reaction mixture with vigorous stirring. The temperature
should be carefully controlled to prevent over-nitration and side reactions.

« Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC).
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o Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize
with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

« Purification: Filter the crude product, wash with water, and purify by recrystallization from a
suitable solvent (e.g., ethanol/water mixture) to yield 4-ethoxy-5-nitro-2-methylaniline.

Step 2: Synthesis of 6-ethoxy-5-nitro-1H-indazole

» Dissolution: Dissolve the synthesized 4-ethoxy-5-nitro-2-methylaniline in glacial acetic acid in
a round-bottomed flask equipped with a mechanical stirrer.[7]

e Diazotization: Cool the solution to 15-20 °C and add a solution of sodium nitrite in water all at
once with efficient stirring. The temperature should not be allowed to exceed 25 °C.[7]

o Cyclization: After the initial diazotization, allow the reaction mixture to stand at room
temperature for several days to facilitate the cyclization. This process involves the
intramolecular attack of the diazonium salt by the adjacent methyl group, followed by
aromatization.

« |solation: Concentrate the reaction mixture under reduced pressure. Add water to the residue
to precipitate the crude product.

« Purification: Filter the crude 6-ethoxy-5-nitro-1H-indazole, wash thoroughly with cold water,
and dry. Further purification can be achieved by recrystallization from methanol or ethanol to
obtain the final product as a crystalline solid.[7]

Spectroscopic Characterization (Predicted)

While a published spectrum for 6-ethoxy-5-nitro-1H-indazole is not readily available, its
spectroscopic data can be reliably predicted based on the analysis of structurally similar
compounds and the known effects of its functional groups.

'H and *C NMR Spectroscopy

The NMR spectra of nitroindazoles are well-documented, and the electronic effects of the nitro
and ethoxy groups will dictate the chemical shifts of the protons and carbons in the target
molecule.[10][11][12][13]
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Predicted *H NMR Data (in DMSO-de)
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Predicted Coupling
Proton Chemical Shift  Multiplicity Constant (J, Rationale

(3, ppm) Hz)

The acidic proton
of the indazole
ring typically

NH ~13.5 brs - appears as a
broad singlet at a
downfield

chemical shift.

The proton at C-
7 is adjacent to
the electron-
withdrawing nitro
group and the
pyrazole ring,

H-7 ~8.4 S - leading to a
significant
downfield shift. It
is expected to be
a singlet due to
the lack of

adjacent protons.

The proton at C-
4 is deshielded
by the aromatic
H-4 ~7.8 s - _
system and is
expected to be a

singlet.

-OCH2CHs ~4.2 q ~7.0 The methylene
protons of the
ethoxy group will
appear as a

quartet due to
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coupling with the
methyl protons.

The methyl
protons of the
ethoxy group will
appear as a
-OCH2CHs ~1.4 t ~7.0 )
triplet due to
coupling with the
methylene

protons.

Predicted 13C NMR Data (in DMSO-de)
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Predicted Chemical Shift

Carbon Rationale
(3, ppm)
The C-3 carbon of the pyrazole
C-3 ~135 ]
ring.
C-3a ~120 The bridgehead carbon.
The C-4 carbon is shielded by
C-4 ~110
the ethoxy group.
The C-5 carbon is attached to
the electron-withdrawing nitro
C-5 ~140 L .
group, resulting in a downfield
shift.
The C-6 carbon is attached to
the oxygen of the ethox
C-6 ~150 Y9 . - .y
group, causing a significant
downfield shift.
C-7 ~115 The C-7 carbon.
The bridgehead carbon
C-7a ~142 adjacent to the pyrazole
nitrogen.
The methylene carbon of the
-OCH2CHs ~64
ethoxy group.
The methyl carbon of the
-OCH2CHs ~15

ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

Predicted IR Absorption Bands
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Wavenumber (cm~?)

Vibration

3300-3100 N-H stretching of the indazole ring

1550-1500 Asymmetric N-O stretching of the nitro group

1350-1300 Symmetric N-O stretching of the nitro group

1250-1200 Asymmetric C-O-C stretching of the ethoxy
group

1050-1000 Symmetric C-O-C stretching of the ethoxy group

1620-1600 C=N stretching of the pyrazole ring

1500-1450 C=C stretching of the aromatic ring

Mass Spectrometry

Mass spectrometry is a crucial technique for confirming the molecular weight of 6-ethoxy-5-

nitro-1H-indazole.

Predicted Mass Spectrum Data

lon

m/z (predicted) Rationale

[M]++

The molecular ion peak
207.06 corresponding to the molecular

weight of the compound.

[M-NO2]+

Loss of the nitro group is a

common fragmentation
161.07 _ _

pathway for nitroaromatic

compounds.

[M-C2Ha]+e

Loss of ethene from the ethoxy
179.05 group via a McLafferty-type

rearrangement.

[M-OC2Hs]+

162.05 Loss of the ethoxy radical.
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Reactivity and Potential Applications

The chemical reactivity of 6-ethoxy-5-nitro-1H-indazole is primarily dictated by the interplay of

the indazole core, the electron-withdrawing nitro group, and the electron-donating ethoxy
group.

Key Reactions

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group
using various reducing agents such as SnClz/HCI, H2/Pd-C, or iron in acetic acid. This
transformation opens up a plethora of possibilities for further functionalization, including
diazotization, acylation, and sulfonylation, to generate a library of novel compounds for
structure-activity relationship (SAR) studies.

N-Alkylation/Arylation: The N-H of the indazole ring is acidic and can be deprotonated with a
suitable base, followed by reaction with an electrophile (e.qg., alkyl halides, aryl halides) to
introduce substituents at the N-1 or N-2 position. The regioselectivity of this reaction can be
influenced by the reaction conditions and the nature of the substituent.

Electrophilic Aromatic Substitution: The electron-donating ethoxy group and the deactivating
nitro group will direct incoming electrophiles. However, the indazole ring itself is generally not
highly reactive towards electrophilic substitution.

Potential Applications in Drug Discovery

Derivatives of 5-nitroindazole have shown a wide range of biological activities, including

antiprotozoal, antibacterial, and antifungal properties.[2][3] The presence of the 6-ethoxy group

may modulate the pharmacokinetic and pharmacodynamic properties of the 5-nitroindazole

scaffold.

Antiparasitic Agents: 5-Nitroindazoles have been investigated for their activity against
parasites like Trypanosoma cruzi and Leishmania.[3] 6-ethoxy-5-nitro-1H-indazole could
be a valuable starting point for the development of new antiparasitic drugs.

Antibacterial and Antifungal Agents: The antimicrobial potential of nitro-heterocyclic
compounds is well-established. This compound could serve as a scaffold for the synthesis of
novel antimicrobial agents.[2]
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e Kinase Inhibitors: The indazole core is a privileged scaffold in the design of kinase inhibitors
for cancer therapy.[1] The 5-nitro and 6-ethoxy substituents could be tailored to target
specific kinase binding pockets.

Conclusion

6-ethoxy-5-nitro-1H-indazole represents a promising, yet underexplored, molecule at the
intersection of established pharmacophores. This technical guide provides a foundational
understanding of its identity, a plausible and detailed synthetic strategy, and a predictive
analysis of its spectroscopic characteristics. The insights into its reactivity and potential
applications are intended to empower researchers and drug development professionals to
unlock the full potential of this intriguing compound. As with any scientific endeavor, the
proposed methodologies and predicted data herein should be validated through rigorous
experimentation, which will undoubtedly pave the way for new discoveries in medicinal
chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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